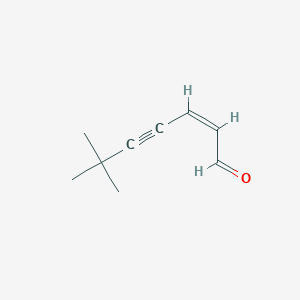
(Z)-6,6-Dimethylhept-2-en-4-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6,6-Dimethylhept-2-en-4-ynal: is an organic compound with a unique structure characterized by a double bond (Z-configuration) and a triple bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkyne Addition: One common method involves the addition of an alkyne to a suitable aldehyde precursor under controlled conditions.
Catalytic Hydrogenation: Another method includes the partial hydrogenation of a precursor compound containing multiple unsaturated bonds.
Industrial Production Methods: Industrial production often involves the use of high-pressure reactors and catalysts to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (Z)-6,6-Dimethylhept-2-en-4-ynal can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Utilized in studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development:
Industry:
Materials Science: Used in the production of polymers and other advanced materials.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through interactions with specific enzymes and receptors. Its unique structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparison with Similar Compounds
(E)-6,6-Dimethylhept-2-en-4-ynal: Differing in the configuration of the double bond.
6,6-Dimethylhept-2-yn-4-ynal: Lacking the double bond.
Uniqueness:
Structural Configuration: The Z-configuration of the double bond in (Z)-6,6-Dimethylhept-2-en-4-ynal imparts unique chemical properties, affecting its reactivity and interactions.
Versatility: Its ability to undergo various chemical reactions makes it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C9H12O |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
(Z)-6,6-dimethylhept-2-en-4-ynal |
InChI |
InChI=1S/C9H12O/c1-9(2,3)7-5-4-6-8-10/h4,6,8H,1-3H3/b6-4- |
InChI Key |
ITSLKJVPPOREBI-XQRVVYSFSA-N |
Isomeric SMILES |
CC(C)(C)C#C/C=C\C=O |
Canonical SMILES |
CC(C)(C)C#CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















